1-(Chloromethyl)-2-(methylsulfanyl)benzene
Overview
Description
1-(Chloromethyl)-2-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H9ClS It is a derivative of benzene, where a chloromethyl group and a methylsulfanyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-2-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-(methylsulfanyl)benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new compounds.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, where the chloromethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane are typical conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reagent for reduction reactions.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is 2-(methylsulfanyl)toluene.
Scientific Research Applications
1-(Chloromethyl)-2-(methylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-(methylsulfanyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the methylsulfanyl group is oxidized to form sulfoxides or sulfones, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-3-(methylsulfanyl)benzene: Similar structure but with different positional isomerism.
1-(Chloromethyl)-4-(methylsulfanyl)benzene: Another positional isomer with distinct chemical properties.
2-(Chloromethyl)-1-(methylsulfanyl)benzene: Similar functional groups but different arrangement on the benzene ring.
Uniqueness
1-(Chloromethyl)-2-(methylsulfanyl)benzene is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The position of the chloromethyl and methylsulfanyl groups on the benzene ring affects the compound’s chemical behavior, making it suitable for particular synthetic and industrial applications.
Properties
IUPAC Name |
1-(chloromethyl)-2-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXLOFPUFLDDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26190-68-1 | |
Record name | 1-(chloromethyl)-2-(methylsulfanyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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